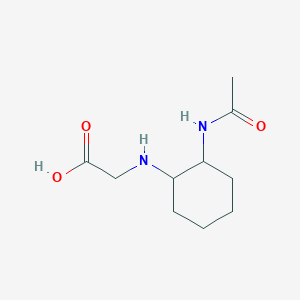![molecular formula C13H26N2O2 B7927960 N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927960.png)
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a hydroxyethyl-isopropyl-amino moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamide group: This step involves the reaction of the cyclohexyl ring with acetic anhydride or acetyl chloride under basic conditions.
Attachment of the hydroxyethyl-isopropyl-amino moiety: This is usually done through nucleophilic substitution reactions, where the hydroxyethyl group is introduced via an epoxide ring-opening reaction, followed by the addition of the isopropyl-amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Utilizing catalysts to enhance the efficiency of cyclohexyl ring formation.
Continuous flow reactors: For the acetylation step to ensure consistent product quality.
Automated synthesis systems:
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including alkyl halides or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones or aldehydes: From the oxidation of the hydroxyethyl group.
Amines: From the reduction of the acetamide group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide exerts its effects involves:
Molecular targets: Binding to specific receptors or enzymes in biological systems.
Pathways involved: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide
- N-{2-[(2-Hydroxy-ethyl)-ethyl-amino]-cyclohexyl}-acetamide
- N-{2-[(2-Hydroxy-ethyl)-propyl-amino]-cyclohexyl}-acetamide
Uniqueness
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[2-[2-hydroxyethyl(propan-2-yl)amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(8-9-16)13-7-5-4-6-12(13)14-11(3)17/h10,12-13,16H,4-9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMFJKAQLUCOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCCCC1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7927883.png)
![[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7927888.png)
![[(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7927891.png)
![[(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7927893.png)
![[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7927911.png)
![[(2-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7927918.png)
![N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7927924.png)
![N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927935.png)
![N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927942.png)
![[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine](/img/structure/B7927945.png)
![N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927953.png)
![N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide](/img/structure/B7927961.png)
![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7927972.png)
